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Technical Support Center: Electrodeposited
Cobalt-Zinc Films
This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding the reduction of internal stress in electrodeposited cobalt-zinc (Co-

Zn) films.

Troubleshooting Guide
This guide addresses specific issues that can lead to high internal stress in Co-Zn films during

electrodeposition.

Q1: My Co-Zn film is cracking and delaminating from the substrate. What is the likely cause

and how can I fix it?

A1: Cracking and delamination are classic signs of high internal stress. This stress can be

either tensile (pulling the film apart) or compressive (pushing the film up). The primary factors

to investigate are your deposition parameters and bath composition.

Current Density: Operating at a very high or very low current density can induce stress. High

current densities can lead to rapid grain nucleation and smaller grain sizes, which can

increase stress.[1] Conversely, very low current densities can also sometimes result in higher

stress.
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Solution: Experiment with a range of current densities to find an optimal value. Start by

decreasing your current density and observe the effect on the film's integrity.

Bath Temperature: Lower deposition temperatures generally lead to higher internal stress.

Solution: Increase the temperature of your electroplating bath.[1] This can promote grain

growth and reduce the incorporation of impurities, both of which can lower stress.

Film Thickness: Internal stress can increase with film thickness.[2] This is often due to the

accumulation of defects and mismatch with the substrate over the deposition time.

Solution: If your application allows, try to achieve the desired properties with a thinner film.

If a thick film is necessary, you may need to use a multi-layer approach or anneal the film

periodically.

Q2: I've noticed a significant change in internal stress after adding a new batch of chemicals to

my plating bath. What could be the issue?

A2: Contamination of the electroplating bath is a common source of problems. Impurities, even

at low concentrations, can be incorporated into the film and disrupt the crystal growth process,

leading to increased stress.

Organic Contaminants: Breakdown products from additives or contamination from handling

can be co-deposited.

Inorganic Contaminants: Unwanted metallic ions can also interfere with the desired Co-Zn

deposition.

Solution: Ensure all chemicals are of high purity. Handle all materials with care to avoid

introducing contaminants. If you suspect contamination, you may need to prepare a fresh

plating solution. Proper cleaning of the substrate and all equipment is also crucial.[3]

Q3: My film shows high compressive stress. How can I reduce it?

A3: High compressive stress can also lead to film failure, often through blistering or buckling.

Additives: Certain organic additives can act as stress relievers. For nickel-based systems,

which are chemically similar to cobalt, saccharin is a well-known additive used to reduce
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tensile stress and can even induce a compressive stress.[4][5] The effect of such additives

should be carefully evaluated for Co-Zn systems.

Solution: Introduce a stress-relieving additive to your bath. Start with a low concentration

and systematically increase it while monitoring the internal stress. The addition of

saccharin, for example, has been shown to significantly reduce internal stress in Fe-Ni

films.[5]

pH of the Bath: The pH of the electrolyte can influence hydrogen evolution at the cathode.

Excessive hydrogen evolution and its incorporation into the film can contribute to stress.[5]

Solution: Adjust the pH of your plating bath. The optimal pH will depend on your specific

bath chemistry. For Fe-Ni alloys, increasing the pH (within a certain range) has been

shown to inhibit hydrogen evolution, which can help reduce stress.[5]

Frequently Asked Questions (FAQs)
Q1: What is internal stress in the context of electrodeposited films?

A1: Internal stress, or residual stress, is the stress that exists within a thin film even in the

absence of external forces. It arises from the deposition process itself and can be influenced by

factors such as lattice mismatch between the film and the substrate, the incorporation of

impurities, and the coalescence of crystal grains.[6]

Q2: How does the composition of the Co-Zn alloy affect internal stress?

A2: The relative amounts of cobalt and zinc in the alloy can significantly impact the crystal

structure and, consequently, the internal stress. In Ni-Zn alloys, for instance, the internal stress

can change from tensile to compressive depending on the zinc content and the resulting crystal

phase.[7] A similar relationship is expected for Co-Zn alloys.

Q3: Can post-deposition treatments help in reducing internal stress?

A3: Yes, annealing (heat treatment) after deposition can relieve internal stress by allowing the

atoms in the film to rearrange into a more stable, lower-energy state. However, the annealing

temperature and duration must be carefully controlled to avoid undesirable changes in the
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film's microstructure and properties, such as grain growth or diffusion at the film-substrate

interface.

Q4: How is internal stress in thin films measured?

A4: A common and widely used technique is the substrate curvature method.[8][9] This involves

measuring the curvature of a thin, flexible substrate before and after the film is deposited. The

change in curvature is then used to calculate the internal stress in the film using Stoney's

equation. Other methods include X-ray diffraction (XRD) and specialized micro-

electromechanical systems (MEMS) test structures.[8]

Quantitative Data
The following table summarizes the qualitative effects of key deposition parameters on internal

stress in electrodeposited films, based on findings from related alloy systems. The exact

quantitative impact will vary based on the specific Co-Zn bath chemistry and operating

conditions.
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Parameter
Effect on Internal
Stress

Common Trend Citation

Current Density

Can be complex; often

a non-linear

relationship.

Low current density

can promote grain

growth and lower

stress.

[1]

Temperature

Higher temperatures

generally reduce

stress.

Increasing

temperature often

leads to lower tensile

or higher compressive

stress.

[1]

pH

Influences hydrogen

evolution and metal

hydroxide formation.

Can be optimized to

minimize hydrogen

incorporation and thus

stress.

[5]

Additives (e.g.,

Saccharin)

Can significantly

reduce tensile stress.

Can shift stress from

tensile to

compressive.

[4][5]

Film Thickness
Stress can vary with

thickness.

Often, stress is high

initially and then

stabilizes or increases

with thickness.

[2]

Experimental Protocols
Methodology for Measuring Internal Stress using Substrate Curvature

This protocol describes a standard method for determining the average internal stress in an

electrodeposited film.

1. Principle: The deposition of a stressed film onto a thin substrate will cause the substrate to

bend. By measuring the radius of curvature of the substrate before and after deposition, the

internal stress in the film can be calculated using Stoney's equation.[8]
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2. Materials and Equipment:

Thin, flexible substrate (e.g., beryllium-copper strip, silicon wafer)

Profilometer or laser scanning system to measure curvature

Electrodeposition setup (cell, power supply, electrodes)

Co-Zn electroplating solution

3. Procedure:

Initial Substrate Measurement:

Thoroughly clean and dry the substrate.

Measure the initial curvature (or radius of curvature, R₁) of the substrate using a

profilometer or laser scanner. It is important to measure along a defined axis.

Electrodeposition:

Mask one side of the substrate with plating tape to ensure deposition occurs only on one

side.

Mount the substrate in the electrodeposition cell.

Carry out the electrodeposition of the Co-Zn film under the desired experimental

conditions (current density, temperature, time, etc.).

Carefully record all deposition parameters.

Final Substrate Measurement:

After deposition, rinse the substrate with deionized water and dry it thoroughly.

Remove the masking tape.

Measure the final curvature (or radius of curvature, R₂) of the substrate along the same

axis as the initial measurement.
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Film Thickness Measurement:

Measure the thickness of the deposited film (t_f) using a suitable technique, such as a

stylus profilometer on a masked-off step or cross-sectional analysis via scanning electron

microscopy (SEM).

Calculation:

Calculate the average internal stress (σ) in the film using the Stoney equation: σ = [E_s *

t_s²] / [6 * (1 - ν_s) * t_f] * (1/R₂ - 1/R₁) Where:

E_s is the Young's modulus of the substrate.

ν_s is the Poisson's ratio of the substrate.

t_s is the thickness of the substrate.

t_f is the thickness of the film.

R₁ and R₂ are the initial and final radii of curvature, respectively.
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Caption: Troubleshooting workflow for high internal stress in Co-Zn films.
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Caption: Key factors influencing internal stress in electrodeposited films.
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Caption: Primary origins of internal stress during electrodeposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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